In Vivo Antitumor Efficacy in Lewis Lung Carcinoma: Superior to 5-Fluorouracil and 5-Fluorodeoxyuridine
In comparative studies using the Lewis lung carcinoma solid tumor model implanted in C57BL × DBA/2 F1 mice, 5-trifluoromethyl-2′-deoxycytidine (F3methyl-dCyd) coadministered with tetrahydrouridine (H4Urd) demonstrated superior antitumor efficacy relative to 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine (FdUrd), and was essentially equivalent in efficacy to 5-fluorodeoxycytidine (FdCyd) plus H4Urd [1]. The optimal dosing protocol was established as F3methyl-dCyd at 175 mg/kg plus H4Urd at 25 mg/kg administered once daily for 7 days [1].
| Evidence Dimension | In vivo antitumor efficacy (tumor growth inhibition / survival extension) |
|---|---|
| Target Compound Data | F3methyl-dCyd (175 mg/kg) + H4Urd (25 mg/kg) once daily × 7 days |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) at optimal dose; 5-Fluorodeoxyuridine (FdUrd) at optimal dose; 5-Fluorodeoxycytidine (FdCyd) + H4Urd |
| Quantified Difference | Surpasses efficacy of 5-FU and FdUrd; essentially equal to FdCyd + H4Urd |
| Conditions | Lewis lung carcinoma solid tumors implanted in C57BL × DBA/2 F1 mice |
Why This Matters
This direct in vivo comparison provides procurement justification for selecting F3methyl-dCyd over 5-FU or FdUrd when tumor models with elevated cytidine deaminase are being investigated.
- [1] Mekras JA, Boothman DA, Greer SB. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies. Cancer Res. 1985;45(11 Pt 1):5270-5280. PMID: 2932216. View Source
